N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide
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Overview
Description
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides. This compound features a cyanocyclobutyl group, a dimethoxyphenyl group, and a methylpropanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanocyclobutyl group: This can be achieved through the cyclization of a suitable precursor, followed by cyanation.
Attachment of the dimethoxyphenyl group: This step might involve a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Formation of the amide bond: The final step could involve the reaction of the intermediate with N-methylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanocyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-ethylpropanamide
- N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-isopropylpropanamide
Uniqueness
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanocyclobutyl group, in particular, might offer unique reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-19(17(12-18)9-4-10-17)16(20)8-6-13-5-7-14(21-2)15(11-13)22-3/h5,7,11H,4,6,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWAHCRMFINWPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC(=C(C=C1)OC)OC)C2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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